1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
1-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a brominated benzodioxole moiety attached to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Bromination of 1,3-benzodioxole-5-carboxaldehyde: The starting material, 1,3-benzodioxole-5-carboxaldehyde, is subjected to bromination to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Formation of the Benzodioxole Moiety: The brominated intermediate is then reacted with appropriate reagents to form the benzodioxole moiety.
Attachment to the Purine Scaffold: The benzodioxole moiety is then attached to the purine scaffold through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzodioxole moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine scaffold.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The brominated benzodioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The purine scaffold can also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
Eutylone: A synthetic cathinone with structural similarities.
Dimethyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-6-(3-hydroxypropyl)-8-[4-(1-pyrrolidinylmethyl)phenyl]-1,8-dihydro-3,4-azocinedicarboxylate: Another compound featuring the brominated benzodioxole moiety.
Uniqueness
The uniqueness of 1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of the brominated benzodioxole moiety with the purine scaffold. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O4/c1-18-6-17-13-12(18)14(21)20(15(22)19(13)2)5-8-3-10-11(4-9(8)16)24-7-23-10/h3-4,6H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDNSUQGIBMNCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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